N-Cyclopropyl-2-fluoroaniline
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Overview
Description
N-Cyclopropyl-2-fluoroaniline: is an organic compound belonging to the class of aniline derivatives It features a cyclopropyl group attached to the nitrogen atom and a fluorine atom substituted at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing N-Cyclopropyl-2-fluoroaniline involves the Suzuki-Miyaura coupling reaction.
Reduction of Nitroarenes: Another method involves the reduction of nitroarenes.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopropyl-2-fluoroaniline can undergo oxidation reactions, often resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the fluorine atom or the cyclopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-Cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
4-Cyclopropyl-2-fluoroaniline: Similar structure but with the cyclopropyl group at a different position, which can affect its reactivity and applications
Uniqueness: N-Cyclopropyl-2-fluoroaniline’s unique combination of a cyclopropyl group and a fluorine atom at specific positions on the benzene ring gives it distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.
Properties
CAS No. |
220827-71-4 |
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Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoroaniline |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
BKVOKBWPEPCSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=CC=C2F |
Origin of Product |
United States |
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